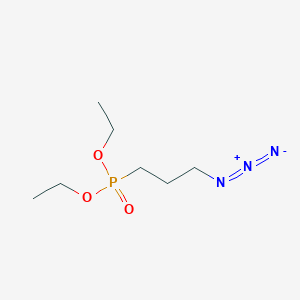

Diethyl 3-azidopropylphosphonate

Description

Properties

IUPAC Name |

1-azido-3-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFBMEBPBDKNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The bromide-to-azide substitution proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent methanol. Key steps include:

- Catalyst Activation : In situ generation of tetrabutylammonium azide [(C₄H₉)₄N⁺N₃⁻] from NaN₃ and (C₄H₉)₄NHSO₄.

- Substitution : Reaction of diethyl 3-bromopropylphosphonate with the azide anion at 65°C for 12 hours.

- Work-Up : Filtration through Celite to remove salts, followed by solvent evaporation to yield the product as a yellowish oil.

- Reactants : Diethyl 3-bromopropylphosphonate (1.00 g, 4.93 mmol), NaN₃ (0.638 g, 9.82 mmol), (C₄H₉)₄NHSO₄ (1.39 g, 4.09 mmol).

- Solvent : Methanol (20 mL).

- Conditions : 65°C, 12 hours under nitrogen.

- Yield : 100% (0.854 g).

Key Advantages and Limitations

- Advantages : High yield (96–100%), minimal byproducts, and scalability.

- Limitations : Requires handling of hygroscopic NaN₃ and brominated precursors, which pose storage challenges.

Synthesis via Epoxide Ring-Opening with Azide

An alternative route involves the ring-opening of diethyl 2,3-epoxypropylphosphonate with NaN₃ in the presence of ammonium sulfate [(NH₄)₂SO₄]. This method exploits the reactivity of epoxides toward nucleophiles.

Spectroscopic Characterization

- IR : Strong absorption at 2100 cm⁻¹ (azide stretch).

- ¹H NMR (CDCl₃, 300 MHz): δ 1.31 (t, 6H, POCH₂CH₃), 1.75–1.96 (m, 4H, PCH₂CH₂), 3.39 (t, 2H, CH₂N₃), 4.02–4.20 (m, 4H, POCH₂).

- ³¹P NMR (CDCl₃): δ 27.98 ppm.

Comparative Analysis of Preparation Methods

Critical Considerations for Optimal Synthesis

Solvent and Temperature Effects

- Methanol is preferred for both methods due to its ability to dissolve ionic reagents and stabilize intermediates.

- Temperature Control : Elevated temperatures (65–95°C) accelerate the reaction but require careful monitoring to prevent azide decomposition.

Applications in Antiviral Drug Development

This compound serves as a key building block for 1,2,3-triazole-linked phosphonates, which exhibit potent antiviral activity. For example, its cycloaddition with propargyladenine derivatives yields compounds with anti-herpes simplex virus (HSV) and anti-varicella-zoster virus (VZV) properties.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-azidopropylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like acetonitrile.

Reduction: Triphenylphosphine or lithium aluminum hydride in solvents like tetrahydrofuran.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution: Aminopropylphosphonates or thiopropylphosphonates.

Reduction: Aminopropylphosphonates.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Organic Synthesis

Diethyl 3-azidopropylphosphonate serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its azido group facilitates click chemistry reactions, allowing for the formation of triazole derivatives through cycloaddition reactions.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Its ability to mimic biological phosphates enables it to interact with enzymes and receptors, potentially inhibiting metabolic pathways.

Bioconjugation Techniques

In biological research, this compound is used in bioconjugation techniques. The azido group allows for the selective attachment of biomolecules to surfaces or other molecules, enhancing the development of targeted therapies and diagnostic tools.

Industrial Applications

This compound is utilized in producing specialty chemicals and materials, including flame retardants and plasticizers. Its unique properties make it suitable for applications requiring enhanced chemical stability and resistance.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to enhance its interaction with cancer cell membranes have shown promise in inhibiting cell proliferation.

Case Study 2: Antiviral Properties

A study investigating the antiviral potential of this compound revealed that certain derivatives could effectively inhibit viral replication. The mechanism involves interference with viral enzyme activity, showcasing its potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action of diethyl 3-azidopropylphosphonate primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the compound can act as a precursor to amines through reduction reactions, enabling the synthesis of a wide range of functionalized molecules .

Comparison with Similar Compounds

Diethyl (3-aminopropyl)phosphonate (CAS: 4402-24-8)

- Structure : Replaces the azide group with an amine (-NH₂).

- Synthesis : Prepared via nucleophilic substitution or reduction of the azide precursor.

- Applications : Used in peptide coupling or as a ligand in metal coordination chemistry.

- Spectroscopy :

3-Azidopropyl-phosphonic Acid (CAS: 1001163-19-4)

Diethyl Methylphosphonite (CAS: 15715-41-0)

Aminopropyl Dihydrogen Phosphate (CAS: 1071-23-4)

- Structure: Phosphate ester (PO₄³⁻ backbone) with an aminopropyl chain.

- Function : Involved in biochemical pathways (e.g., phospholipid metabolism).

- Spectroscopy :

Comparative Data Table

*Inferred from analogous phosphonates; †Typical for P(III) compounds.

Key Findings and Research Trends

Reactivity : The azide group in this compound enables rapid triazole formation under CuAAC conditions, outperforming amine or phosphate analogs in modular synthesis .

Synthetic Flexibility : Microwave-assisted synthesis (73% yield) offers advantages over traditional methods for azidopropylphosphonates, reducing reaction times .

Biological Activity

Diethyl 3-azidopropylphosphonate (C7H16N3O3P) is a phosphonate compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its antiviral, cytotoxic, and antimicrobial properties.

Chemical Structure and Synthesis

This compound features an azido group attached to a propyl chain, linked to a diethyl phosphonate moiety. The synthesis typically involves the reaction of diethyl phosphite with an appropriate azide precursor, leading to the formation of the target compound.

Antiviral Activity

Research indicates that this compound has been evaluated for its antiviral properties. However, studies report limited antiviral activity against various viruses. For instance, in a study assessing a series of phosphonates, including this compound, no significant antiviral effects were observed at concentrations up to 100 µM against several viral strains .

Cytotoxicity Studies

Cytotoxicity evaluations reveal that this compound exhibits selective activity against certain cancer cell lines. In vitro studies showed that while it did not significantly affect the morphology of non-cancerous cells (e.g., HEL cells), it demonstrated cytostatic effects on HeLa cells with an IC50 range of 80–210 µM . This suggests that while the compound may not be broadly effective as an antiviral agent, it could possess some potential in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study on triazole-conjugates derived from phosphonates reported varying degrees of antifungal activity against Candida albicans and other pathogens . However, specific data on the direct antimicrobial efficacy of this compound itself remains sparse.

Case Studies and Research Findings

- Antiviral Evaluation : In a comprehensive study on phosphonylated nucleosides, this compound was included in a library of compounds tested for antiviral activity. Unfortunately, it did not exhibit notable antiviral effects, indicating a need for further structural modifications to enhance efficacy .

- Cytotoxic Effects : Another investigation into the cytotoxic properties found that while this compound was not cytotoxic to uninfected cells at certain concentrations, it did show selective inhibition of cancer cell proliferation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 3-azidopropylphosphonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or azide-alkyne cycloaddition (click chemistry). For example, in antiviral drug synthesis, this compound reacts with alkynyl quinazoline derivatives under Cu(I) catalysis to form 1,2,3-triazole hybrids . Key factors include:

- Stoichiometry : A 1:1 molar ratio of azide to alkyne ensures optimal cycloaddition efficiency.

- Purification : Silica gel column chromatography with chloroform removes unreacted starting materials and improves purity (>95%) .

- Catalyst : Cu(I) salts (e.g., CuBr) enhance reaction rates but require inert atmospheres to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The phosphonate group (δ ~29.75 ppm in ³¹P NMR) and azide-related protons (δ 4.44 ppm for PCCCH₂) are diagnostic. Triazole derivatives show aromatic protons at δ 7.6–8.3 ppm and distinct coupling patterns for CH₂ groups .

- IR Spectroscopy : Azide stretches (ν ~2100 cm⁻¹) and phosphonate P=O bonds (ν ~1237 cm⁻¹) confirm functional groups. Absence of residual alkyne peaks (~3300 cm⁻¹) indicates complete reaction .

Advanced Research Questions

Q. What strategies can be employed to control stereochemistry during the synthesis of this compound derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

- Chiral Borate Adducts : Sodium borate complexes with natural acids (e.g., menthol derivatives) induce asymmetry during ketophosphonate reductions, achieving enantiomeric excess (ee) >90% .

- Epoxide Ring-Opening : Stereochemical control in aziridine derivatives (e.g., diethyl aziridinylphosphonates) is achieved via stereospecific ring-opening with nucleophiles like NaN₃ .

Q. How can reaction conditions be optimized to enhance the antiviral activity of triazole-linked this compound hybrids?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl) on quinazoline cores improve binding affinity to viral targets (IC₅₀ < 1 µM) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity; chloroform balances yield and purity .

- Post-Synthetic Modifications : Phosphonate ester hydrolysis (e.g., using TMSBr) enhances water solubility for in vitro bioactivity assays .

Q. How should researchers address discrepancies in spectral data or yields reported across studies for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with authentic standards or computational predictions (DFT calculations). For example, δ 61.84 ppm (¹³C NMR) for PC groups should align across studies .

- Yield Optimization : Replicate procedures under inert atmospheres if yields differ (e.g., 62% vs. 83% in triazole syntheses due to moisture sensitivity) .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound, particularly regarding its azide functionality?

- Methodological Answer :

- Risk Assessment : Conduct hazard analyses for azides (explosive potential) and phosphonates (toxicity) using guidelines like Prudent Practices in the Laboratory .

- PPE : Use blast shields, flame-resistant lab coats, and nitrile gloves.

- Waste Disposal : Quench excess azides with NaNO₂/HCl before disposal to prevent accumulation .

Q. How can researchers troubleshoot low yields in Huisgen cycloaddition reactions involving this compound?

- Methodological Answer :

- Catalyst Deactivation : Replace Cu(I) salts if discolored (indicating oxidation).

- Purity of Reagents : Distill alkynes to remove stabilizers (e.g., hydroquinone) that inhibit catalysis.

- Temperature Control : Maintain 25–40°C; higher temperatures accelerate side reactions .

Applications in Drug Discovery

Q. What mechanistic insights support the use of this compound in click chemistry-based drug design?

- Methodological Answer :

- Bioisosterism : The phosphonate group mimics phosphate moieties in viral enzymes, enhancing target engagement .

- Triazole Stability : The 1,2,3-triazole ring resists metabolic degradation, improving pharmacokinetics in antiviral candidates .

Data Analysis and Reporting

Q. How should researchers statistically validate the reproducibility of synthetic protocols for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.